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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B1630537

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2a (PGF2a), a potent agonist of the
prostaglandin F (FP) receptor.[1][2] As a member of the prostaglandin family, it exhibits
significant biological activity and is of considerable interest in drug development, particularly for
its potential therapeutic applications. This technical guide provides a comprehensive overview
of the structural analysis of 15(S)-Fluprostenol, detailing its chemical properties, and outlining
the experimental methodologies crucial for its characterization. The guide also visualizes its
mechanism of action through its signaling pathway and presents a general workflow for its
structural elucidation.

Chemical and Physical Properties

15(S)-Fluprostenol is an organic compound with the systematic IUPAC name (52)-7-
[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-
yl]cyclopentyl]-5-heptenoic acid.[2] Its chemical structure is characterized by a cyclopentane
ring with two hydroxyl groups and two aliphatic side chains, one of which contains a
trifluoromethylphenoxy group. The stereochemistry at the C-15 position is of particular
importance for its biological activity.[3]
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Property Value Source
Molecular Formula C23H29F306 [4]
Molecular Weight 458.47 g/mol

(52)-7-[(1R,2R,3R,5S)-3,5-
dihydroxy-2-[(1E,3S)-3-
hydroxy-4-[3-

IUPAC Name )
(trifluoromethyl)phenoxy]-1-
buten-1-yllcyclopentyl]-5-
heptenoic acid

CAS Number 54276-24-3

UV Absorption Amax at 222, 277 nm

Defined stereocenters at

Stereochemistry -
positions 8, 9, 11, 12, and 15

Spectroscopic and Crystallographic Data

A thorough structural elucidation of 15(S)-Fluprostenol relies on a combination of
spectroscopic and crystallographic techniques. While specific experimental data for 15(S)-
Fluprostenol is not widely available in the public domain, this section outlines the expected
data and provides a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. 1H NMR provides information about the chemical environment of hydrogen atoms,
while 13C NMR reveals the types of carbon atoms present.

Table 2.1: Predicted *H NMR Chemical Shifts for 15(S)-Fluprostenol (Note: These are
predicted values and await experimental verification.)
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Proton Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H-5 5.3-5.5 m

H-6 5.3-5.5 m

H-13 5.6-5.8 dd

H-14 5.6-5.8 dd

Aromatic H 7.0-7.5 m

Carboxyl H 10-12 brs

Table 2.2: Predicted 13C NMR Chemical Shifts for 15(S)-Fluprostenol (Note: These are
predicted values and await experimental verification.)

Carbon Chemical Shift (ppm)
C-1 (Carboxyl) ~175

C-5, C-6 (Alkene) 128-132

C-13, C-14 (Alkene) 130-135

Aromatic Carbons 110-160

CF3 ~124 (q)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the confirmation of its identity and structure. For 15(S)-Fluprostenol,
high-resolution mass spectrometry (HRMS) would be used to confirm the elemental
composition. The mzCloud database contains mass spectral data for the related compound
Fluprostenol, which can serve as a reference.

Table 2.3: Mass Spectrometry Data for Fluprostenol
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lonization Key Fragment

Mass Analyzer mlz [M-H]~ Source
Mode lons

Q Exactive N
ESI ] 457.1844 Not specified

Orbitrap

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

Table 2.4: Expected Infrared Absorption Bands for 15(S)-Fluprostenol

Functional Group Wavenumber (cm~—2) Intensity

O-H (alcohols, carboxylic acid)  3200-3600 Broad, Strong

C-H (alkane, alkene, aromatic)  2850-3100 Medium-Strong

C=0 (carboxylic acid) 1700-1725 Strong

C=C (alkene, aromatic) 1600-1680 Medium-Weak

C-0O (alcohols, ether) 1050-1250 Strong

C-F (trifluoromethyl) 1100-1350 Strong
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of
a molecule, including bond lengths, bond angles, and stereochemistry. To date, a crystal
structure for 15(S)-Fluprostenol has not been reported in the Cambridge Structural Database.

Experimental Protocols

The structural characterization of 15(S)-Fluprostenol involves a series of well-established
experimental protocols.

Synthesis
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A chemoenzymatic total synthesis approach has been reported for fluprostenol, providing a
viable route to obtain the molecule for analysis. This method utilizes a combination of
enzymatic reactions for stereoselective transformations and traditional organic synthesis steps
to construct the molecular framework.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of
prostaglandins like 15(S)-Fluprostenol. A reversed-phase C18 column with a gradient elution

system of acetonitrile and water, often with a small amount of acid like formic acid, is typically

employed.

Spectroscopic Analysis

 NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCI3, DMSO-d6).
1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous
assignment of proton and carbon signals.

e Mass Spectrometry: Analysis is typically performed using electrospray ionization (ESI)
coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap
instrument. This allows for accurate mass determination and fragmentation analysis.

» IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an
attenuated total reflectance (ATR) accessory.

Crystallography

Obtaining a single crystal suitable for X-ray diffraction can be challenging for prostaglandins
due to their flexibility. Crystallization is typically attempted by slow evaporation of a solvent or
by vapor diffusion techniques using a variety of solvent systems. Once a suitable crystal is
obtained, data is collected on a single-crystal X-ray diffractometer.

Mechanism of Action and Signaling Pathway

15(S)-Fluprostenol, as a PGF2a analog, exerts its biological effects by acting as an agonist at
the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon
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binding, it initiates a signaling cascade that primarily involves the activation of phospholipase C
(PLC).

Cell Membrane

Click to download full resolution via product page
Caption: FP Receptor Signaling Pathway for 15(S)-Fluprostenol.

Experimental and Logical Workflows

The structural analysis of 15(S)-Fluprostenol follows a logical progression from synthesis or
isolation to comprehensive characterization.
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Caption: General Workflow for Structural Analysis.

Conclusion

The structural analysis of 15(S)-Fluprostenol is a multifaceted process that integrates
synthetic chemistry, purification technigues, and a suite of spectroscopic and crystallographic
methods. While its fundamental chemical properties are well-documented, a complete set of
experimental spectroscopic and crystallographic data is not yet publicly available. This guide
provides a framework for the structural characterization of 15(S)-Fluprostenol and related
prostaglandin analogs, highlighting the necessary experimental protocols and the underlying
mechanism of action. Further research to obtain and publish detailed experimental data will be
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invaluable to the scientific community and will facilitate the development of new therapeutics
based on this potent FP receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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